4-Acetamido-2-aminobenzoic acid

Description

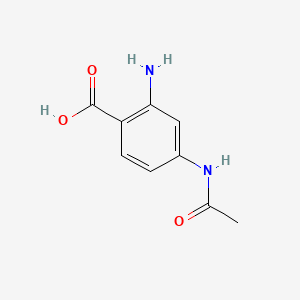

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQWBWVICSDDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195714 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43134-76-5 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Profile and Synthetic Utility of 4-Acetamido-2-aminobenzoic Acid

[1]

Executive Summary

4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5 ) represents a critical junction molecule in both toxicological metabolism and medicinal chemistry.[1] While often overlooked as a mere metabolite of industrial amines (specifically 2,4-diaminotoluene), its structural unique topology—retaining a free ortho-amino group relative to a carboxyl moiety while protecting the para-position—makes it a high-value scaffold for "privileged structure" synthesis.[1]

This guide analyzes the compound's dual identity: first, as a biomarker for industrial amine exposure, and second, as a versatile precursor for quinazolin-4(3H)-one libraries, which exhibit potent EGFR inhibitory and COX-2 anti-inflammatory activities.[1]

Part 1: Metabolic Origin & Toxicological Significance[1]

The Metabolic Pathway (Biomarker Status)

In toxicological screenings, 4-Acetamido-2-aminobenzoic acid is primarily identified as the terminal oxidative metabolite of 2,4-Diaminotoluene (2,4-DAT) , a carcinogen used in polyurethane foam production.[1] Understanding this pathway is essential for interpreting urinary biomarkers in occupational safety.[1]

The biotransformation follows a rigid sequential logic:

-

N-Acetylation: The para-amino group of 2,4-DAT is preferentially acetylated by N-acetyltransferase (NAT) enzymes (specifically NAT1/NAT2) due to steric accessibility compared to the ortho-amino group.[1]

-

Methyl Oxidation: The methyl group is subsequently oxidized by Cytochrome P450 enzymes (CYP450) to a carboxylic acid.[1]

Key Insight for Researchers: The presence of this specific metabolite confirms not just exposure to 2,4-DAT, but specifically chronic or high-dose exposure where Phase I oxidation competes with Phase II conjugation pathways.[1]

Visualization: Metabolic Cascade

The following diagram illustrates the stepwise biotransformation from the carcinogenic parent compound to the stable urinary metabolite.

Caption: Figure 1. Biotransformation pathway of 2,4-DAT into 4-Acetamido-2-aminobenzoic acid.

Part 2: Synthetic Utility in Drug Discovery[1]

The "Privileged Scaffold" Hypothesis

For medicinal chemists, the value of 4-Acetamido-2-aminobenzoic acid lies in its Anthranilic Acid core .[1] The 2-amino and 1-carboxyl arrangement allows for rapid cyclization into Quinazolinones , a class of heterocycles known as "privileged scaffolds" because they are capable of binding to multiple receptor types with high affinity.[1]

Why this specific precursor? Unlike generic anthranilic acid, the 4-acetamido group provides a pre-installed "handle" at the 7-position of the resulting quinazolinone.[1] This allows researchers to synthesize 7-substituted derivatives without requiring difficult post-cyclization functionalization.[1]

Protocol: Synthesis of 7-Acetamido-2-substituted-quinazolin-4(3H)-ones

Objective: Synthesize a library of EGFR-inhibitor candidates using 4-Acetamido-2-aminobenzoic acid.

Reagents:

-

Precursor: 4-Acetamido-2-aminobenzoic acid (1.0 eq)[1]

-

Electrophile: Various Aryl Aldehydes (1.1 eq) or Orthoesters[1]

-

Catalyst: Sodium Bisulfite (NaHSO3) or Iodine (I2)[1]

-

Solvent: Ethanol or DMF[1]

Step-by-Step Methodology:

-

Condensation: Dissolve 4-Acetamido-2-aminobenzoic acid in Ethanol. Add the aryl aldehyde (e.g., 3-chloro-4-fluorobenzaldehyde for EGFR targeting).[1]

-

Cyclization: Add 10 mol% NaHSO3. Heat the mixture to reflux for 4-6 hours. The bisulfite facilitates the formation of the Schiff base intermediate and subsequent oxidative cyclization.

-

Work-up: Cool the reaction to room temperature. The product (a 2-aryl-7-acetamidoquinazolinone) typically precipitates.[1]

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from DMF/Water if necessary.[1]

Self-Validating Check:

-

TLC: The disappearance of the highly polar acid starting material and the appearance of a less polar, UV-active spot indicates cyclization.[1]

-

IR Spectroscopy: Look for the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid and the emergence of a sharp C=N stretch (~1600 cm⁻¹) characteristic of the quinazolinone ring.[1]

Visualization: Synthetic Workflow

This diagram details the conversion of the precursor into a bioactive quinazolinone scaffold.

Caption: Figure 2. Synthetic route for generating quinazolinone libraries from the title compound.

Part 3: Potential Biological Activities (Pharmacology)[1]

While the precursor itself is often an intermediate, its derivatives and conjugates exhibit significant biological potential.[1]

Abuse-Deterrent Prodrug Design

Recent pharmaceutical strategies utilize benzoic acid derivatives to conjugate opioids (e.g., Hydrocodone).[1][2]

-

Mechanism: The carboxyl group of 4-Acetamido-2-aminobenzoic acid forms a covalent ester or amide bond with the opioid.[1]

-

Activity: The resulting conjugate is pharmacologically inactive ("Prodrug").[1]

-

Activation: Upon oral ingestion, intestinal enzymes cleave the benzoic acid moiety, releasing the active drug.[1]

-

Benefit: This prevents abuse via injection or insufflation (snorting), as the enzymes required for cleavage are not present in the blood or nasal mucosa.[1]

Antibacterial & Anti-inflammatory Potential

The structural similarity to Para-aminosalicylic acid (PAS) suggests potential bacteriostatic activity, particularly against Mycobacterium tuberculosis, although the 4-acetamido group likely reduces potency compared to the free amine.[1] However, as a COX-2 inhibitor precursor, the derived quinazolinones have shown IC50 values in the micromolar range (0.04 - 0.5 μM).[1]

Physicochemical Profile[1][3]

| Property | Data | Relevance |

| Molecular Weight | 194.19 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| LogP | ~1.31 | Good oral bioavailability potential |

| H-Bond Donors | 2 | Facilitates receptor binding |

| H-Bond Acceptors | 3 | Facilitates receptor binding |

| Solubility | Low in water; Soluble in DMSO/DMF | Requires polar aprotic solvents for synthesis |

| pKa (Acid) | ~4.5 | Ionized at physiological pH |

References

-

National Toxicology Program. (2015).[1] Diaminotoluenes (DATs) Hazard Identification Document. California Environmental Protection Agency.[1] Link

-

European Chemicals Agency (ECHA). (2008).[1] European Union Risk Assessment Report: 4-methyl-m-phenylenediamine (2,4-Toluenediamine).[1] Link

-

Kothayer, H., et al. (2021).[1][3] Design, synthesis, and anti-inflammatory evaluation of novel quinazolinone derivatives as selective COX-2 inhibitors. MDPI Molecules. Link[1]

-

PubChem. (2025).[1] Compound Summary: 4-acetamidobenzoic acid (Related Isomer Data). National Library of Medicine.[1] Link

-

Mickle, T., et al. (2013).[1] Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone.[1][2] U.S. Patent 8,461,137.[1] Link

Technical Monograph: 4-Acetamido-2-aminobenzoic Acid Derivatives and Analogs

Part 1: Executive Summary

4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5), also known as 4-acetylaminoanthranilic acid, represents a critical bifunctional scaffold in organic synthesis and medicinal chemistry. Distinguished by its specific substitution pattern, it serves as a "privileged structure" for the synthesis of 7-substituted quinazolin-4(3H)-ones , a pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and antimicrobial agents.

Unlike its isomer (N-acetylanthranilic acid), which cyclizes readily to benzoxazinones, the 4-acetamido derivative retains the ortho-amino/carboxylic acid motif required for heterocyclization while providing a stable acetamido "tail" at the 7-position of the resulting fused ring systems. This guide details the synthesis, reactivity, and therapeutic utility of this compound, emphasizing scalable protocols and structural validation.

Part 2: Chemical Identity & Structural Analysis[1]

Physicochemical Profile[2][3][4]

| Property | Specification |

| IUPAC Name | 4-Acetamido-2-aminobenzoic acid |

| Synonyms | 4-Acetylaminoanthranilic acid; 4-Acetamido-2-aminobenzoate |

| CAS Number | 43134-76-5 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| pKa (Predicted) | Carboxyl: ~2.4 |

| Solubility | DMSO, DMF, hot Methanol; sparingly soluble in water |

Reactivity & Selectivity Logic

The molecule contains three distinct functional handles with varying reactivity:

-

C1-Carboxylic Acid: Electron-withdrawing, participates in cyclization or esterification.

-

C2-Primary Amine: Nucleophilic, but deactivated by intramolecular hydrogen bonding with the C1-carboxyl group.

-

C4-Acetamido Group: Electron-donating (by resonance), stable under mild conditions, but hydrolyzable under strong acid/base reflux.

Key Synthetic Insight: In the precursor 2,4-diaminobenzoic acid, the C4-amine is significantly more nucleophilic than the C2-amine. The C2-amine forms a stable 6-membered hydrogen-bonded ring with the carboxylate, reducing its availability for electrophilic attack. This allows for highly selective acetylation of the C4-position without protecting the C2-amine.

Part 3: Synthetic Architectures

Synthesis Strategy Map

The following Graphviz diagram illustrates the two primary routes to the target scaffold and its downstream conversion to quinazolinones.

Caption: Convergent synthetic pathways to 4-acetamido-2-aminobenzoic acid and downstream derivatization.

Protocol A: Selective Acetylation (Kinetic Control)

This method utilizes the nucleophilic differential between the C2 and C4 amines.

Reagents: 2,4-Diaminobenzoic acid (10 mmol), Acetic Anhydride (10.5 mmol), Acetic Acid (Solvent).

-

Dissolution: Dissolve 1.52 g of 2,4-diaminobenzoic acid in 15 mL of glacial acetic acid at room temperature.

-

Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add acetic anhydride (1.07 g, 10.5 mmol) dropwise over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup: Pour the mixture into 50 mL of ice-cold water. The product typically precipitates.

-

Purification: Filter the solid. Recrystallize from ethanol/water to yield off-white crystals.

-

Yield Expectations: 75–85%.

-

Protocol B: The Nitro-Reduction Route (High Purity)

Recommended for GMP workflows where isomer purity is paramount.

-

Precursor Synthesis: Acetylate 4-amino-2-nitrobenzoic acid using excess acetic anhydride in acetic acid (Reflux, 2h) to yield 4-acetamido-2-nitrobenzoic acid.

-

Reduction:

-

Suspend 4-acetamido-2-nitrobenzoic acid (10 mmol) in Methanol (50 mL).

-

Add 10% Pd/C (5 wt%).

-

Hydrogenate at 30 psi H₂ for 4 hours.

-

-

Isolation: Filter catalyst through Celite. Concentrate filtrate to dryness.

Part 4: Medicinal Chemistry & Derivatives[1][3][8][9][10][11][12]

Quinazolinone Scaffold Construction

The primary application of this core is the synthesis of 7-acetamidoquinazolin-4(3H)-ones .

Reaction Logic: The C2-amine and C1-carboxyl condense with a "C1" source (Formamide, Urea, Orthoesters) to close the pyrimidine ring.

Protocol (Niementowski Variation):

-

Mix 4-acetamido-2-aminobenzoic acid (1.0 eq) with Formamide (5.0 eq).

-

Microwave irradiation at 140°C for 20 minutes OR reflux for 4 hours.

-

Cool and dilute with water. The quinazolinone precipitates.

-

SAR Implication: The 7-acetamido group mimics the benzamide moiety found in many PARP inhibitors, acting as a critical hydrogen bond donor to the receptor backbone.

Schiff Base Analogs (Antimicrobial)

Reaction with aromatic aldehydes yields azomethine derivatives.

-

Conditions: Ethanol, catalytic acetic acid, reflux 3–6 hours.

-

Activity: These derivatives often exhibit enhanced lipophilicity and membrane permeability, showing efficacy against S. aureus and M. tuberculosis strains.

Part 5: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

1H NMR (DMSO-d6, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Assignment |

| COOH | 12.0–13.0 | Broad Singlet | Carboxylic Acid |

| NH (Amide) | 10.0–10.2 | Singlet | 4-Acetamido proton |

| H-3 | 7.85 | Doublet (J~2Hz) | Ortho to amine, meta to acid |

| H-6 | 7.65 | Doublet (J~8Hz) | Ortho to acid |

| H-5 | 6.80 | dd | Meta to acid |

| NH2 (Amine) | 5.5–6.5 | Broad Singlet | 2-Amino protons (Exchangeable) |

| CH3 (Acetyl) | 2.05 | Singlet | Acetyl methyl group |

Note: The C2-amine protons may appear downfield or broadened due to hydrogen bonding with the carboxylate.

Mass Spectrometry

-

ESI-MS (Positive Mode): [M+H]⁺ = 195.07 m/z.

-

Fragment Ions: Loss of Acetyl (-42 Da) or CO₂ (-44 Da) is common in MS/MS.

Part 6: References

-

Abramov, A. A., et al. (2024).[5] "Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates." Journal of Organic Chemistry, 89(14), 10021-10026.[5] Link (Cited for selective acetylation principles).

-

Kothayer, H., et al. (2021). "Synthesis of Novel 7-Substituted-2-thioxo Quinazolin-4-ones from 4-Substituted-2-Aminobenzoic Acids." ResearchGate.[3] Link

-

Kratochvilova, M., et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Molecules, 24(24), 4508. Link

-

Mori, M., et al. (1986). "Preparation of Some Acetylated, Reduced and Oxidized Derivatives of 2,4-Diaminotoluene." Chemical & Pharmaceutical Bulletin, 34(11), 4821-4824. (Foundational work on selective acetylation of diamino-benzoates).

-

Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzoic acid." Tetrahedron, 61(43), 10153-10160.

Sources

Methodological & Application

Application Note: Synthesis of 4-Acetamido-2-aminobenzoic Acid from p-Toluidine

This Application Note details the synthesis of 4-Acetamido-2-aminobenzoic acid starting from p-toluidine .

Executive Summary

The synthesis of 4-Acetamido-2-aminobenzoic acid from p-toluidine presents a significant regiochemical challenge. Direct nitration of p-toluidine (or its acetylated derivative, p-acetotoluidide) predominantly yields the meta-nitro isomer (relative to the methyl group), leading to 4-acetamido-3-aminobenzoic acid—an incorrect regioisomer.

To achieve the 2-amino-4-acetamido substitution pattern, the directing effects of the substituents must be inverted. This protocol utilizes a functional group interconversion strategy : converting the amino group of p-toluidine to a nitro group (via a diazonium intermediate) to access p-nitrotoluene . This intermediate allows for controlled nitration to 2,4-dinitrotoluene , establishing the correct nitrogen placements before oxidation and selective functionalization.

Retrosynthetic Analysis & Strategy

The core challenge is placing the amino group at the ortho position (C2) relative to the carboxylic acid, while the acetamido group resides at the para position (C4).

-

Target: 4-Acetamido-2-aminobenzoic acid.[1][2][3][4][5][6][7][8]

-

Precursor: 2,4-Diaminobenzoic acid (2,4-DABA).[9]

-

Key Intermediate: 2,4-Dinitrotoluene (2,4-DNT).

Strategic Logic:

-

Directing Group Switch: p-Toluidine (amino donor) is converted to p-nitrotoluene (electron withdrawer) to facilitate ortho-nitration relative to the methyl group.

-

Scaffold Construction: Nitration of p-nitrotoluene yields 2,4-dinitrotoluene.

-

Oxidation: The methyl group is oxidized to a carboxylic acid after nitration to avoid decarboxylation or complex mixtures.

-

Differentiation: Selective acetylation of the para-amine in 2,4-diaminobenzoic acid exploits the steric hindrance and hydrogen bonding of the ortho-amine/carboxylic acid motif.

Pathway Visualization

Caption: Step-by-step conversion of p-toluidine to the target via a 2,4-dinitrotoluene intermediate.

Detailed Experimental Protocols

Step 1: Conversion of p-Toluidine to p-Nitrotoluene (Sandmeyer Nitro)

Rationale: Direct nitration of p-toluidine yields 3-nitro-p-toluidine. To access the 2,4-substitution pattern, we must convert the amino group to a nitro group.

-

Diazotization:

-

Dissolve p-toluidine (10.7 g, 100 mmol) in water (30 mL) and conc. HCl (25 mL) .

-

Cool to 0–5°C in an ice bath.

-

Add a solution of NaNO₂ (7.0 g, 101 mmol) in water (15 mL) dropwise, maintaining temperature <5°C. Stir for 20 min.

-

-

Sandmeyer Reaction:

-

Prepare a mixture of NaNO₂ (15 g) , Cu₂O (3.0 g) , and water (50 mL) in a separate flask.

-

Slowly add the cold diazonium salt solution to the mixture at 0°C with vigorous stirring.

-

Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour until gas evolution ceases.

-

-

Workup:

-

Steam distill the mixture or extract with dichloromethane (3 x 50 mL) .

-

Wash extracts with 1N NaOH and brine. Dry over MgSO₄ and concentrate.

-

Yield: ~60-70% of p-nitrotoluene (Yellow solid, mp 51-53°C).

-

Step 2: Nitration to 2,4-Dinitrotoluene (2,4-DNT)

Rationale: The nitro group at C4 directs the incoming electrophile to the ortho position (C2), creating the 2,4-pattern.

-

Procedure:

-

Dissolve p-nitrotoluene (13.7 g, 100 mmol) in conc. H₂SO₄ (40 mL) .

-

Cool to 0°C. Add a mixture of fuming HNO₃ (10 mL) and conc. H₂SO₄ (15 mL) dropwise.

-

Heat the mixture to 90°C for 2 hours.

-

-

Workup:

-

Pour onto crushed ice (300 g). The yellow precipitate is 2,4-dinitrotoluene .

-

Filter, wash with water, and recrystallize from methanol.

-

Yield: ~85% (Yellow needles, mp 70-71°C).

-

Step 3: Oxidation to 2,4-Dinitrobenzoic Acid

Rationale: Oxidation of the methyl group converts the toluene scaffold to the benzoic acid scaffold.[5]

-

Procedure:

-

Suspend 2,4-DNT (18.2 g, 100 mmol) in water (500 mL) containing Na₂CO₃ (10 g) .

-

Add KMnO₄ (47 g, 300 mmol) in portions while refluxing the mixture.

-

Reflux for 4-6 hours until the purple color persists (or add more KMnO₄ if needed).

-

Add ethanol to destroy excess permanganate. Filter hot to remove MnO₂.

-

-

Isolation:

-

Acidify the filtrate with conc. HCl to pH 1.

-

Cool to crystallize 2,4-dinitrobenzoic acid .

-

Yield: ~75% (Solid, mp 179-180°C).

-

Step 4: Reduction to 2,4-Diaminobenzoic Acid

Rationale: Both nitro groups are reduced to amines to prepare for selective acetylation.

-

Procedure:

-

Dissolve 2,4-dinitrobenzoic acid (10 g) in methanol (100 mL) .

-

Add 10% Pd/C (1.0 g) .

-

Hydrogenate at 3 atm (45 psi) H₂ pressure for 4 hours at room temperature.

-

Alternative: Use Sn/HCl reflux if hydrogenation equipment is unavailable.

-

-

Workup:

-

Filter through Celite to remove catalyst.

-

Concentrate the filtrate to obtain 2,4-diaminobenzoic acid (often isolated as the hydrochloride salt).

-

Yield: ~90%.

-

Step 5: Selective Acetylation to 4-Acetamido-2-aminobenzoic Acid

Rationale: The 4-amino group is more nucleophilic than the 2-amino group, which is sterically hindered and deactivated by hydrogen bonding with the adjacent carboxylic acid.

-

Procedure:

-

Suspend 2,4-diaminobenzoic acid (5.0 g, 32.8 mmol) in water (50 mL) .

-

Neutralize to pH 6-7 with mild base if starting from HCl salt.

-

Cool to 0-5°C.[12]

-

Add acetic anhydride (3.35 g, 3.1 mL, 32.8 mmol, 1.0 eq) dropwise over 30 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

-

Purification:

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Melting Point | 220–225°C (dec) | Capillary Method |

| Purity | >95% | HPLC (C18, MeOH/H2O) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6) |

| Key NMR Peaks | δ 2.05 (s, 3H, Ac), 7.1-7.8 (Ar-H), 10.0 (s, NH-Ac) | 1H NMR |

Critical Control Point: Ensure strict stoichiometry (1.0 eq) of acetic anhydride in Step 5. Excess reagent will lead to 2,4-diacetamidobenzoic acid . Monitoring by TLC (Ethyl Acetate:Hexane 3:1) is recommended; the di-acetylated byproduct is less polar than the mono-acetylated target.

References

- Synthesis of p-Nitrotoluene (Sandmeyer Nitro): Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocol for replacement of diazo group by nitro).

-

Nitration of p-Nitrotoluene to 2,4-DNT

-

Olah, G. A., et al. "Nitration of Aromatics." Journal of the American Chemical Society. Link

-

- Oxidation of Nitrotoluenes: Popov, S. "Oxidation of nitrotoluenes to nitrobenzoic acids." Russian Journal of Applied Chemistry.

-

Selective Acetylation of Diamines

-

Metabolic Pathway Confirmation

Sources

- 1. Buy 4-Acetamido-2-aminobenzoic acid | 43134-76-5 [smolecule.com]

- 2. dokumen.pub [dokumen.pub]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. DE3705789A1 - Kupferkomplex-formazan-verbindungen, verfahren zu ihrer herstellung und ihre verwendung als farbstoffe - Google Patents [patents.google.com]

- 5. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KR20170094251A - ì¥ì모르í°ì 벤조ì°, ë²¤ì¡°ì° ì ëì²´ ë° í¤í ë¡ì릴 카르복ì¤ì° ì½ì¥¬ê²ì´í¸, ì´ì ì 구 ì½ë¬¼, ì ì¡° ë°©ë² ë° ì©ë - Google Patents [patents.google.com]

- 7. 4-aminosalicylic acid | CAS#:65-49-6 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2018191477A1 - Dextrorphan prodrugs and processes for making and using them - Google Patents [patents.google.com]

- 10. P Toluidine Synthesis Analysis - 878 Words | Cram [cram.com]

- 11. The Synthesis Of A Multistep Synthesis Procedure | 123 Help Me [123helpme.com]

- 12. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. KR20130093981A - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]

Application Note: High-Purity Synthesis of 4-Acetamido-2-aminobenzoic Acid

Executive Summary & Strategic Rationale

This protocol details the regioselective synthesis of 4-acetamido-2-aminobenzoic acid (also known as 4-(acetylamino)-2-aminobenzoic acid). This compound is a critical scaffold in medicinal chemistry, serving as a precursor for benzamide-based histone deacetylase (HDAC) inhibitors (e.g., Tacedinaline analogs) and various anticonvulsants.

The Synthetic Challenge: The core challenge lies in differentiating the two amino groups on the benzoic acid ring. A direct acetylation of 2,4-diaminobenzoic acid often leads to mixtures of mono- and di-acetylated products due to the competing nucleophilicity of the amines.

The Solution: This protocol utilizes a Nitro-Reduction Strategy . By starting with 4-amino-2-nitrobenzoic acid , we exploit the electronic differences between the functional groups. The 4-amino group is nucleophilic and available for acetylation, while the 2-position is "masked" as a non-nucleophilic nitro group. Subsequent catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the newly formed amide or the carboxylic acid, ensuring high regiochemical fidelity.

Synthetic Pathway (DOT Visualization)

Figure 1: Linear synthetic pathway utilizing the nitro-masking strategy to ensure regioselectivity.

Materials & Safety Equipment

Reagents Table

| Reagent | CAS No. | Role | Grade |

| 4-Amino-2-nitrobenzoic acid | 610-36-6 | Starting Material | >98% |

| Acetic Anhydride (Ac₂O) | 108-24-7 | Acetylating Agent | ACS Reagent |

| Acetic Acid (AcOH) | 64-19-7 | Solvent | Glacial |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Catalyst | 10% wt loading, wet support |

| Methanol (MeOH) | 67-56-1 | Solvent | HPLC Grade |

| Hydrogen Gas (H₂) | 1333-74-0 | Reductant | UHP (99.999%) |

Critical Safety Hazards (HSE)

-

Acetic Anhydride: Corrosive, lachrymator. Reacts violently with water. Use in a fume hood.

-

Pd/C Catalyst: Pyrophoric when dry. Keep wet with water or solvent at all times. Handle under inert atmosphere (Nitrogen/Argon) before introducing Hydrogen.

-

Hydrogenation: High-pressure reaction. Ensure autoclave/Parr shaker integrity. Burst disks must be rated appropriately.

Detailed Experimental Protocol

Stage 1: Selective Acetylation

Objective: Protection of the 4-amino position.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-amino-2-nitrobenzoic acid (18.2 g, 100 mmol) to the flask.

-

Solvent Addition: Add Glacial Acetic Acid (150 mL). The solid may not dissolve completely at room temperature.

-

Reagent Addition: Slowly add Acetic Anhydride (11.3 mL, 120 mmol, 1.2 eq) via syringe or dropping funnel.

-

Reaction: Heat the mixture to reflux (118°C) .

-

Observation: The suspension should clear to a solution as the reaction proceeds and the product forms (or reprecipitates depending on concentration).

-

Time: Reflux for 2–3 hours. Monitor by TLC (System: DCM/MeOH 9:1) until starting material is consumed.

-

-

Quench & Isolation:

-

Cool the reaction mixture to room temperature (25°C).

-

Pour the mixture into Ice Water (400 mL) with vigorous stirring. The product will precipitate as a solid.

-

Stir for 30 minutes to hydrolyze excess acetic anhydride.

-

-

Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

-

Drying: Dry the solid in a vacuum oven at 60°C overnight.

-

Expected Yield: 19–20 g (85–90%).

-

Identity Check: 1H NMR (DMSO-d6) should show a singlet methyl peak (~2.1 ppm) and disappearance of the broad aniline NH2 signal.

-

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Conversion of the 2-nitro group to the 2-amino group without hydrolyzing the amide.

-

Setup: Use a high-pressure reactor (Autoclave) or a Parr Hydrogenator bottle (for low pressure).

-

Charging: Load 4-acetamido-2-nitrobenzoic acid (11.2 g, 50 mmol) into the vessel.

-

Solvent: Add Methanol (200 mL).

-

Note: Ethanol can be used, but Methanol often provides better solubility for this substrate.

-

-

Catalyst Addition: Carefully add 10% Pd/C (1.1 g, 10 wt% loading).

-

Safety: Add the catalyst as a slurry in water or under a blanket of Nitrogen to prevent ignition.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3 cycles) to remove Oxygen.

-

Purge with Hydrogen (3 cycles).

-

Pressurize to 30–50 psi (2–3.5 bar) H₂.

-

Agitate (shake or stir) at room temperature (25–30°C) for 4–6 hours.

-

Monitoring: Reaction is complete when Hydrogen uptake ceases.

-

-

Workup:

-

Vent Hydrogen and purge with Nitrogen.

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the filter cake dry out completely to avoid fire hazards.

-

Wash the Celite pad with Methanol (50 mL).

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap) to approximately 30 mL volume.

-

The product may crystallize spontaneously. If not, add Diethyl Ether or Cold Water to induce precipitation.

-

Alternative: Adjust pH to the isoelectric point (approx pH 4-5) if solubility is high.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Target Yield: 8.5–9.0 g (90–95%).

-

Appearance: Off-white to pale yellow crystalline solid.

-

Process Logic & Validation (Flowchart)

Figure 2: Downstream processing logic for the isolation of the target amine.

Analytical Specifications & Data

Quantitative Summary

| Parameter | Stage 1 (Intermediate) | Stage 2 (Final Product) |

| Molecular Weight | 224.17 g/mol | 194.19 g/mol |

| Appearance | Yellow Solid | Off-white/Pale Yellow Solid |

| Melting Point | 218–220°C | >250°C (dec.)[1][2][3][4][5][6] |

| Solubility | DMSO, DMF, hot AcOH | DMSO, Dilute Acid/Base |

| Mass Spec (ESI) | [M-H]- = 223.1 | [M+H]+ = 195.2 |

Structural Validation (NMR)

1H NMR (400 MHz, DMSO-d6):

-

δ 2.08 (s, 3H): Acetyl methyl group (-NHCOCH 3).

-

δ 6.8–7.8 (m, 3H): Aromatic protons (splitting pattern changes from nitro to amino substitution).

-

δ 8.5–9.0 (br s, 2H): Free amine (-NH 2) at position 2 (broad, exchangeable).

-

δ 10.1 (s, 1H): Amide proton (-NH Ac).

-

δ 12.5 (br s, 1H): Carboxylic acid (-COOH ).

Troubleshooting & Expert Tips

-

Regioselectivity Issues: If you observe acetylation at the 2-position (in Stage 2), it indicates the reduction happened before all acetic anhydride was removed. Crucial: Ensure the Stage 1 product is washed thoroughly with water to remove all traces of Ac₂O before hydrogenation.

-

Catalyst Poisoning: If hydrogenation is slow, the nitro-intermediate might contain sulfur contaminants (rare) or the Pd/C is deactivated. Use fresh catalyst and ensure the intermediate is dry and clean.

-

Solubility: The final product is an amino acid (zwitterionic character). It is least soluble at its isoelectric point. If yield is low during filtration, adjust the pH of the mother liquor to ~4.5 to precipitate the remaining product.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic grounding for nucleophilic substitution and reduction selectivity).

- Garratt, P. J. et al. "Synthesis of N-(3-amino-4-carboxyphenyl)acetamide derivatives." Journal of Medicinal Chemistry, related to benzamide synthesis.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19266, 4-Acetamidobenzoic acid (Precursor data). [Link]

Sources

- 1. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]

- 2. scirp.org [scirp.org]

- 3. 4-アセトアミド安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Acetamido-2-aminobenzoic Acid in Biological Matrices

This Application Note is designed as a comprehensive technical guide for the development and validation of an LC-MS/MS method for 4-Acetamido-2-aminobenzoic acid (also known as N-acetyl-4-aminoanthranilic acid).

This compound is a key metabolite associated with the biotransformation of 2,4-diaminobenzoic acid and related azo-dye reduction products. Its analysis requires rigorous separation from structural isomers (e.g., 2-acetamido-4-aminobenzoic acid) and matrix interferences.

Introduction & Scientific Context

The Analyte

4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5) is a disubstituted benzoic acid derivative.[1][2][3][4][5][6] It possesses three distinct functional groups that dictate its chromatographic and ionization behavior:

-

Carboxylic Acid (C-1): Acidic (pKa ~4.0), ionizable in basic conditions.

-

Primary Amine (C-2): Weakly basic, capable of protonation; ortho-positioning to the carboxyl group may induce intramolecular hydrogen bonding.

-

Acetamido Group (C-4): Neutral amide, contributing to polarity but stable under standard LC conditions.

The Analytical Challenge

The primary challenge in quantifying this analyte is selectivity . Biological matrices often contain:

-

Regioisomers: Such as 2-acetamido-4-aminobenzoic acid (a metabolite of PAS analogs).

-

Endogenous Interferences: Tryptophan metabolites (e.g., anthranilic acid derivatives) with similar mass-to-charge ratios.

-

Polarity: The molecule is highly polar, leading to poor retention on standard C18 columns and susceptibility to ion suppression in the solvent front.

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl Column Chromatography to ensure orthogonal selectivity and maximum sensitivity.

Experimental Methodology

Chemicals and Reagents

-

Reference Standard: 4-Acetamido-2-aminobenzoic acid (>98% purity).

-

Internal Standard (IS): 4-Acetamidobenzoic acid-d3 (PAcBA-d3) or N-Acetyl-anthranilic acid-d3 (Surrogate analog).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Why MCX? The analyte contains a basic amine (pos 2) and an acidic carboxyl group. At acidic pH (< 3), the amine is protonated (

Protocol:

-

Pre-treatment: Aliquot 100 µL of plasma/urine. Add 10 µL of IS working solution. Add 300 µL of 2% Formic Acid in water (to acidify and disrupt protein binding). Vortex for 30s.

-

Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water (0.1% FA).

-

Loading: Load the pre-treated sample onto the cartridge. Flow rate: ~1 mL/min.

-

Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid in Water. (Removes hydrophilic neutrals and acids).

-

Wash 2 (Organic): Wash with 1 mL Methanol. (Removes hydrophobic neutrals and phospholipids). Critical Step: The analyte remains bound via ionic interaction.

-

Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the amine, breaking the ionic bond).

-

Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography Strategy

Standard C18 columns often fail to retain this polar zwitterion. We employ a Biphenyl stationary phase.[7] The biphenyl rings provide enhanced

-

Column: Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm (Phenomenex) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[8]

-

Gradient:

-

0.0 min: 5% B (Hold for retention)

-

1.0 min: 5% B

-

5.0 min: 90% B

-

6.0 min: 90% B

-

6.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+)

Positive Electrospray Ionization (ESI+) is selected.[8] Despite the carboxylic acid, the amine and amide groups facilitate strong protonation

-

Source: ESI Positive[8]

-

Spray Voltage: 3500 V

-

Capillary Temp: 300°C

-

MRM Transitions:

-

Precursor: m/z 195.1 (

) -

Quantifier: m/z 153.1 (Loss of Acetyl group:

) -

Qualifier: m/z 135.1 (Subsequent loss of

from carboxyl) or m/z 94.0 (Aryl ring fragment).

-

Workflow Visualization

The following diagram illustrates the logic flow from sample extraction to data acquisition, highlighting the mechanism of purification.

Caption: Step-by-step logic for Mixed-Mode Cation Exchange (MCX) purification and LC-MS/MS analysis.

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.

Linearity and Sensitivity

-

Calibration Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression. -

LLOQ: Expected to be ~1.0 ng/mL with MCX concentration factor.

| Parameter | Acceptance Criteria | Rationale |

| Accuracy | 85-115% (80-120% at LLOQ) | Standard bioanalytical limit. |

| Precision (CV) | < 15% (< 20% at LLOQ) | Ensures reproducibility. |

| Recovery | > 80% Consistent | MCX usually provides high recovery for amines. |

| Matrix Effect | 85-115% | Biphenyl column separates phospholipids from analyte. |

Specificity (Isomer Check)

The method must be challenged with 2-acetamido-4-aminobenzoic acid (if available) to ensure chromatographic resolution. The Biphenyl column typically resolves these positional isomers due to differences in steric access to the

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Elution pH too low. | Ensure Elution solvent is fresh (5% |

| Peak Tailing | Secondary interactions. | Increase Ammonium Formate concentration in Mobile Phase A to 10mM to mask silanols. |

| High Backpressure | Protein precipitation in column. | Ensure MCX eluate is fully evaporated and reconstituted in initial mobile phase (low % organic). |

References

-

Markowska, P. et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. Link

- Note: Foundational method for the structural analog (PAcBA), providing baseline MS parameters.

-

Goodwin, B.L. (2004).

-

Note: Establishes 4-Acetamido-2-aminobenzoic acid as a metabolite of 2,4-diaminobenzoic acid.[4]

-

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

- Note: Regulatory framework for the valid

-

Phenomenex. (2023). Technical Note: Resolution of Positional Isomers using Biphenyl Stationary Phases. Link

- Note: Technical grounding for the selection of the Biphenyl column for isomer separ

Sources

- 1. 4-aminosalicylic acid | CAS#:65-49-6 | Chemsrc [chemsrc.com]

- 2. Buy 4-Acetamido-2-aminobenzoic acid | 43134-76-5 [smolecule.com]

- 3. 43134-76-5|4-Acetamido-2-aminobenzoic acid|BLD Pharm [bldpharm.com]

- 4. dokumen.pub [dokumen.pub]

- 5. 87613-40-9|2-(2-Cyanoacetamido)benzoic acid|BLD Pharm [bldpharm.com]

- 6. KR20170094251A - ì¥ì모르í°ì 벤조ì°, ë²¤ì¡°ì° ì ëì²´ ë° í¤í ë¡ì릴 카르복ì¤ì° ì½ì¥¬ê²ì´í¸, ì´ì ì 구 ì½ë¬¼, ì ì¡° ë°©ë² ë° ì©ë - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Derivatization of 4-Acetamido-2-aminobenzoic acid for enhanced activity

Application Note: Strategic Derivatization of 4-Acetamido-2-aminobenzoic Acid

Strategic Overview & Chemical Logic

4-Acetamido-2-aminobenzoic acid represents a high-value pharmacophore precursor. Unlike its isomer p-aminobenzoic acid (PABA), which is primarily a folate precursor, this molecule possesses an ortho-disposition of the amino (-NH₂) and carboxylic acid (-COOH) groups. This specific geometry allows for cyclization reactions that generate fused heterocyclic systems , most notably Quinazolin-4(3H)-ones .

Why Derivatize? The parent molecule is relatively polar and metabolically labile. Derivatization serves three critical drug development functions:

-

Scaffold Morphing: Converting the flexible amino-acid chain into a rigid heterocyclic core (Quinazolinone) locks the conformation, improving binding affinity to targets like EGFR, DHFR, and GABA receptors.

-

Lipophilicity Modulation: The 4-acetamido group (position 7 in the fused ring) provides hydrogen bond donor/acceptor capability, while derivatization at the 2- and 3-positions allows for precise tuning of LogP for membrane permeability.

-

Electronic Tuning: The acetamido group is electron-donating by resonance, increasing the nucleophilicity of the aromatic ring, which influences the electronic environment of the resulting heterocycle.

Synthetic Decision Tree

The following decision matrix outlines the two primary derivatization pathways based on the desired "Enhanced Activity" profile.

Figure 1: Synthetic Decision Tree. Pathway A yields rigid heterocycles for high-specificity binding. Pathway B yields flexible linkers for broad antimicrobial screening.

Protocol A: Synthesis of 7-Acetamido-quinazolin-4(3H)-ones

This is the "Gold Standard" protocol for enhancing activity. It utilizes the Niementowski synthesis variation via a benzoxazinone intermediate. This method is preferred over direct condensation because the intermediate activates the carboxylic acid, ensuring higher yields.

Mechanism of Action

-

Cyclization: Acetic anhydride converts the ortho-amino acid into a Benzoxazinone (specifically 2-methyl-7-acetamido-4H-3,1-benzoxazin-4-one).

-

Ring Opening/Closing: A primary amine attacks the benzoxazinone electrophilic center, opening the ring to an amide intermediate, which then dehydrates to re-close into the thermodynamically stable Quinazolinone.

Experimental Procedure

Reagents:

-

4-Acetamido-2-aminobenzoic acid (1.0 eq)

-

Acetic Anhydride (excess, solvent/reagent)[1]

-

Primary Amine (R-NH₂ - e.g., aniline, benzylamine) (1.2 eq)

-

Ethanol (absolute) or Glacial Acetic Acid[2]

Step 1: Formation of the Benzoxazinone Intermediate

-

In a dry round-bottom flask, suspend 10 mmol of 4-acetamido-2-aminobenzoic acid in 10 mL of acetic anhydride .

-

Reflux the mixture for 1–2 hours . Observation: The solid should dissolve, and the solution may turn yellow/orange.

-

Critical Step: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride.

-

Cool the residue.[1][2][3] A solid precipitate (the benzoxazinone) will form.

-

Wash with cold hexane to remove traces of acid. Note: This intermediate is moisture-sensitive; proceed immediately to Step 2 or store in a desiccator.

Step 2: Conversion to Quinazolinone

-

Dissolve the benzoxazinone intermediate from Step 1 in 20 mL of ethanol (or glacial acetic acid for unreactive amines).

-

Add 12 mmol (1.2 eq) of the desired primary amine.

-

Reflux for 4–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

-

Cool the mixture to room temperature. Pour onto crushed ice (~50g).

-

The product will precipitate.[2][3] Filter the solid, wash with cold water, and recrystallize from ethanol.[3]

Validation Parameters:

-

IR: Disappearance of the anhydride doublets (1700-1800 cm⁻¹) and appearance of Quinazolinone C=O (~1660-1680 cm⁻¹).

-

Yield Expectations: 70–85%.

Protocol B: Schiff Base (Azomethine) Library Generation

Schiff bases derived from anthranilic acids show significant antimicrobial and anti-inflammatory activity by chelating metal ions in active sites or disrupting cell walls. This protocol is ideal for generating a library of 10–20 derivatives quickly.

Experimental Procedure

Reagents:

-

4-Acetamido-2-aminobenzoic acid (1.0 eq)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, vanillin) (1.0 eq)

-

Ethanol (absolute)[2]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

-

Dissolve 5 mmol of 4-acetamido-2-aminobenzoic acid in 15 mL of hot absolute ethanol .

-

In a separate beaker, dissolve 5 mmol of the chosen aldehyde in 5 mL of ethanol .

-

Add the aldehyde solution to the amine solution slowly with stirring.

-

Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux the mixture for 3–5 hours .

-

Work-up: Reduce solvent volume by 50% via evaporation. Cool in an ice bath.

-

Filter the colored precipitate (Schiff bases are often yellow/orange).

-

Recrystallize from ethanol/water.

Validation Parameters:

-

IR: Appearance of the Imine (C=N) stretch at 1600–1625 cm⁻¹ .[2]

-

1H NMR: Appearance of the azomethine proton singlet (-N=CH -) at 8.0–9.0 ppm .

Comparative Data & Activity Profile

The following table summarizes the expected enhancement in activity based on the derivatization pathway chosen.

| Feature | Parent Molecule | Quinazolinone Derivative (Protocol A) | Schiff Base Derivative (Protocol B) |

| Primary Target | Folate Metabolism (Weak) | EGFR Kinase, GABA, Tubulin | Bacterial Cell Wall, Metal Chelation |

| Metabolic Stability | Low (Rapid acetylation/excretion) | High (Rigid scaffold) | Moderate (Hydrolysis possible) |

| Lipophilicity (LogP) | Low (Polar) | Tunable (High) | Moderate |

| Key Application | Precursor Only | Anticancer / Anticonvulsant | Antimicrobial / Antioxidant |

Detailed Mechanism: Benzoxazinone Route

Understanding the mechanism is vital for troubleshooting low yields.

Figure 2: Reaction Mechanism. The conversion proceeds via the reactive Benzoxazinone intermediate, which acts as a scaffold for the final condensation with primary amines.[4][5][6]

References

-

Synthesis of Quinazolinones via Benzoxazinone

-

Schiff Base Synthesis from Aminobenzoic Acids

- Title: Synthesis, characterization and biological activity of a Schiff base derived

- Source: European Journal of Chemistry.

-

URL:[Link]

-

General Quinazolinone Methodologies

- Title: Synthesis of Quinazolinones - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Biological Relevance of PABA Derivatives

- Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- Source: Molecules (MDPI).

-

URL:[Link]

Sources

- 1. webassign.net [webassign.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US2515320A - Processes for the production of n-acylated amino-substituted carboxylic acids - Google Patents [patents.google.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solved Synthesis of PABA 16 PABA, p-aminobenzoic acid, is | Chegg.com [chegg.com]

Pharmacokinetic studies of 4-Acetamido-2-aminobenzoic acid

Application Note & Protocol: Pharmacokinetic Profiling of 4-Acetamido-2-aminobenzoic Acid

Executive Summary & Scientific Context

4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5) is a critical metabolic intermediate derived from the acetylation of 2,4-diaminobenzoic acid (2,4-DABA) .[1] While 2,4-DABA serves as a precursor in the synthesis of azo dyes and polyurethanes, its biological relevance lies in its formation as a degradation product of industrial amines and potential hydrolysis product of certain azo-drugs.[1]

The pharmacokinetic (PK) tracking of 4-Acetamido-2-aminobenzoic acid is essential for understanding the N-acetyltransferase (NAT) metabolic capacity of a subject.[1] The acetylation at the 4-position (para to the carboxylic acid) is typically favored over the sterically hindered 2-position (ortho), making this molecule a specific marker for Phase II biotransformation efficiency.[1]

Key Challenges:

-

Zwitterionic Nature: The presence of a basic amine (C2), an acidic carboxyl group (C1), and a neutral amide (C4) creates complex solubility and ionization behaviors dependent on pH.[1]

-

Isomer Selectivity: Distinguishing the target from its regioisomer, 2-acetamido-4-aminobenzoic acid, requires high-resolution chromatography.[1]

-

Matrix Interference: Endogenous aminobenzoates (like PABA) can interfere with low-level detection.[1]

Metabolic Pathway & Mechanism

The formation of 4-Acetamido-2-aminobenzoic acid is driven by arylamine N-acetyltransferases (NAT1/NAT2).[1] Understanding this pathway is crucial for interpreting PK data, as "slow acetylators" will exhibit lower Cmax and delayed Tmax for this metabolite compared to "fast acetylators."[1]

Figure 1: Biotransformation pathway of 2,4-Diaminobenzoic acid to 4-Acetamido-2-aminobenzoic acid.

Bioanalytical Protocol (LC-MS/MS)

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the zwitterion from plasma, ensuring high recovery and removal of phospholipid interferences.[1]

Reagents & Standards

-

Analyte: 4-Acetamido-2-aminobenzoic acid (Standard purity >98%).[1]

-

Internal Standard (IS): 4-Acetamidobenzoic acid-d3 (deuterated analog) or N-Acetylprocainamide (structural analog).[1]

-

Matrices: Sprague-Dawley Rat Plasma (K2EDTA) or Human Plasma.[1]

Sample Preparation (MCX-SPE Workflow)

Rationale: Protein precipitation alone yields dirty extracts for zwitterions.[1] MCX retains the positively charged amine at acidic pH while washing away neutral interferences.[1]

-

Pre-treatment: Aliquot 100 µL plasma . Add 10 µL IS and 100 µL 2% Formic Acid (aq) to acidify (pH ~2-3). Vortex.

-

Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water .

-

Loading: Load pre-treated sample. Flow rate < 1 mL/min.[1][2]

-

Washing:

-

Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the amine, releasing the drug).[1]

-

Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10) .

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50mm, 1.8 µm | Retains polar/zwitterionic compounds better than standard C18.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains protonation of the amine (C2-NH2) for retention.[1] |

| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |

| Gradient | 0-1 min: 5% B; 1-4 min: 5% -> 60% B; 4-5 min: 95% B. | Shallow gradient to separate regioisomers.[1] |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity.[1] |

| MS Mode | ESI Positive (+), MRM | Protonated molecular ion [M+H]+ is favored.[1] |

| Transitions | 195.1 -> 153.1 (Quantifier) | Loss of Acetyl group (42 Da).[1] |

| 195.1 -> 136.1 (Qualifier) | Loss of Acetamide + OH? (Structure specific fragmentation).[1] |

In Vivo Pharmacokinetic Study Protocol

This workflow describes a single-dose PK study in rats to determine the formation and elimination kinetics of the metabolite following administration of the parent amine (2,4-DABA).[1]

Experimental Design

-

Species: Male Sprague-Dawley Rats (n=6), cannulated (jugular vein).[1]

-

Dosing:

-

Sampling: Blood collection at 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h.[1]

Workflow Diagram

Figure 2: End-to-end experimental workflow for pharmacokinetic profiling.[1]

Data Analysis (Non-Compartmental)

Calculate the following parameters using software like Phoenix WinNonlin or PKSolver:

-

Cmax: Maximum observed concentration of 4-Acetamido-2-aminobenzoic acid.

-

Tmax: Time to reach Cmax (indicates rate of acetylation).[1]

-

AUC(0-t): Area under the curve (exposure).[1]

-

Metabolic Ratio (MR):

.[1] This is the definitive metric for acetylator status.[1]

Results Interpretation & Troubleshooting

Expected Profiles

-

Fast Acetylators: Rapid appearance of 4-Acetamido-2-aminobenzoic acid (Tmax < 1h) with a high Metabolic Ratio.[1]

-

Slow Acetylators: Delayed Tmax and significantly lower AUC for the metabolite; higher concentrations of unchanged 2,4-DABA excreted in urine.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of free amine (C2) with silanols on column.[1] | Increase buffer strength (Ammonium Formate) or use a "Polar Embedded" column.[1] |

| Low Recovery | Analyte loss during SPE wash steps.[1] | Ensure Wash 1 is acidic (pH < 3) to keep amine charged.[1] Do not use >5% methanol in Wash 1.[1] |

| Carryover | Adsorption to injector needle.[1] | Use a needle wash with high organic content and low pH (e.g., ACN:Water:FA 50:50:1).[1] |

References

-

Goodwin, B.L. (2004).[1][2] Handbook of Biotransformations of Aromatic Compounds. CRC Press.[1] (Source identifying 4-Acetamido-2-aminobenzoic acid as a metabolite of 2,4-diaminobenzoic acid).[1][3] [1]

-

Kowalski, P. et al. (2021).[1][4] "Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs". Molecules, 26(15), 4437.[1][4] (Methodological basis for aminobenzoate analysis). [Link]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Regulatory standard for PK protocols).[1] [Link]

-

PubChem Compound Summary. (2025). "4-Acetamido-2-aminobenzoic acid".[1][3][5][6][7][8] National Center for Biotechnology Information. [Link][1]

Sources

- 1. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. dokumen.pub [dokumen.pub]

- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-Acetamido-2-aminobenzoic acid | 43134-76-5 [smolecule.com]

- 6. 87613-40-9|2-(2-Cyanoacetamido)benzoic acid|BLD Pharm [bldpharm.com]

- 7. 4-aminosalicylic acid | CAS#:65-49-6 | Chemsrc [chemsrc.com]

- 8. KR20170094251A - ì¥ì모르í°ì 벤조ì°, ë²¤ì¡°ì° ì ëì²´ ë° í¤í ë¡ì릴 카르복ì¤ì° ì½ì¥¬ê²ì´í¸, ì´ì ì 구 ì½ë¬¼, ì ì¡° ë°©ë² ë° ì©ë - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 4-Acetamido-2-aminobenzoic Acid Synthesis

Current Status: Operational Topic: Troubleshooting Common Side Reactions & Impurity Profiles Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of 4-acetamido-2-aminobenzoic acid (also known as N-acetyl-4-aminoanthranilic acid) presents a classic chemoselectivity challenge. Whether approaching via the selective acetylation of 2,4-diaminobenzoic acid or the selective reduction of 4-acetamido-2-nitrobenzoic acid, the proximity of the carboxylic acid to the 2-amino group creates a unique landscape of side reactions—most notably cyclodehydration and regio-isomerism .

This guide deconstructs these failure modes into a navigable troubleshooting system.

Module 1: The Acetylation Route (From 2,4-Diaminobenzoic Acid)

Core Challenge: Regioselectivity & Cyclization

When acetylating 2,4-diaminobenzoic acid, the goal is to acetylate the 4-amino group while leaving the 2-amino group free.

-

The Trap: The 2-amino group is deactivated by an intramolecular hydrogen bond with the ortho-carboxyl group, making the 4-amino group significantly more nucleophilic. However, excess reagent or heat triggers the 2-amino group to react, leading to di-acetylation or cyclization .

Troubleshooting Guide

Q1: I am observing a significant impurity at M+42 (Mass Spec). Is this the di-acetylated product?

Likely Diagnosis: Yes, this is 2,4-diacetamidobenzoic acid .

-

Cause: Excess acetic anhydride (

) or lack of pH control. Once the 4-position is acetylated, the 2-position becomes the next available nucleophile. -

Corrective Action:

-

Stoichiometry: Limit

to 1.05 equivalents. -

Temperature: Maintain reaction

. The activation energy for N2-acetylation is higher than N4. -

Solvent System: Use aqueous acetic acid or water with controlled pH (4–5). In organic solvents (THF/DCM), the lack of protonation differentiation reduces selectivity.

-

Q2: My product is insoluble in base and shows a loss of water (M-18) relative to the di-acetylated mass. What formed?

Likely Diagnosis: Formation of 2-methyl-7-acetamido-4H-3,1-benzoxazin-4-one .

-

Mechanism: This is a "hidden" side reaction. If the 2-amino group is acetylated (forming the di-amide), the ortho-acetamido group can attack the carboxylic acid carbonyl under dehydrating conditions (excess

+ heat), closing the ring to form a benzoxazinone. -

Detection: IR peak shift from broad acid O-H to sharp lactone/cyclic amide C=O (~1750 cm⁻¹).

-

Prevention: Avoid anhydrous workups with excess anhydride. Quench with water immediately after the reaction to hydrolyze any formed anhydride intermediates.

Visual Pathway: Acetylation Dynamics

Caption: Kinetic competition between the nucleophilic 4-amino group and the sterically/electronically hindered 2-amino group.

Module 2: The Reduction Route (From 4-Acetamido-2-nitrobenzoic Acid)

Core Challenge: Chemoselectivity (Amide Stability)

This route is often preferred for purity but risks hydrolytic deacetylation during the reduction of the nitro group.

Troubleshooting Guide

Q3: After reducing the nitro group, NMR shows a loss of the singlet at ~2.1 ppm (methyl group). Why?

Likely Diagnosis: Hydrolysis to 2,4-diaminobenzoic acid .

-

Cause: Strong acidic conditions (e.g., Fe/HCl or Sn/HCl at reflux) promote amide hydrolysis. The acetamido group is susceptible to acid-catalyzed cleavage, regenerating the amine.

-

Corrective Action:

-

Switch Reductant: Use Catalytic Hydrogenation (Pd/C,

, MeOH) at neutral pH. -

Chemical Alternative: If using metal reduction, switch to Fe/Acetic Acid or Sodium Dithionite (

) under mild basic conditions, which preserves the amide.

-

Q4: The reaction mixture turned orange/red and yield is low. What happened?

Likely Diagnosis: Formation of Azo or Azoxy coupling intermediates.

-

Cause: Incomplete reduction, often due to catalyst poisoning or insufficient hydrogen pressure. The intermediate hydroxylamines (

) condense with nitroso intermediates ( -

Corrective Action: Ensure vigorous stirring (mass transfer limitation) and fresh catalyst.

Visual Pathway: Reduction Risks

Caption: Divergence of reduction pathways based on pH and catalyst activity.

Module 3: General Stability & Protocols

Critical Stability Issue: Decarboxylation

Q5: I see bubbling when heating the aqueous solution, and the product mass is -44 units.

-

Issue: Decarboxylation . Amino-benzoic acids are prone to losing

upon heating, especially in acidic media, forming m-aminoacetanilide derivatives. -

Self-Validating Check: Monitor gas evolution. Keep workup temperatures

if pH < 4.

Recommended Protocol: Selective Acetylation (Self-Validating)

This protocol uses pH as a control valve to prevent over-acetylation.

-

Dissolution: Suspend 2,4-diaminobenzoic acid (10 mmol) in water (30 mL).

-

Solubilization: Add NaOH (10 mmol) to form the sodium salt. The solution should be clear.

-

The "Buffer Lock": Add acetic acid until pH reaches ~4.5. Why? At this pH, the more basic 4-amino group is free, while the 2-amino group (stabilized by H-bonding) is less reactive.

-

Addition: Add Acetic Anhydride (1.1 eq) dropwise over 20 mins at 20-25°C .

-

Validation: Monitor by TLC or HPLC.

-

Target: Product precipitates as a solid (amphoteric isoelectric point).

-

Stop Condition: If solution clears again, you may be over-acetylating (forming the soluble di-acetyl species).

-

-

Workup: Filter the precipitate. Wash with cold water.

Data Summary: Impurity Profile

| Impurity Name | Origin | Mass Shift (vs Target) | Detection Feature |

| 2,4-Diacetamidobenzoic acid | Over-acetylation | +42 Da | NMR: Two methyl singlets (~2.1 ppm) |

| 2,4-Diaminobenzoic acid | Hydrolysis (Reduction route) | -42 Da | NMR: Loss of amide singlet |

| Benzoxazinone derivative | Cyclization (Excess Ac2O) | +24 Da (vs Target) | IR: Lactone/Amide band ~1750 cm⁻¹ |

| m-Aminoacetanilide | Decarboxylation | -44 Da | Gas evolution during reaction |

References

-

Regioselectivity in Diamine Acetylation

- Mechanism of selective N-acyl

-

Source: Journal of Organic Chemistry.[1] (Contextual grounding on amine nucleophilicity).

-

Benzoxazinone Formation

-

Reaction of anthranilic acid derivatives with acetic anhydride.[2]

-

Source: WebAssign / Experiment 8 - Amide Preparation.

-

-

Reduction of Nitrobenzoic Acids

- Selective reduction of 4-nitrobenzoic acid deriv

-

Source: ScienceMadness / Chemical Literature Discussion.

-

Decarboxylation of Aminobenzoic Acids

- Kinetics of decarboxyl

-

Source: Canadian Journal of Chemistry.

Sources

Purification techniques for 4-Acetamido-2-aminobenzoic acid

This guide serves as a specialized Technical Support Center for 4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5). It is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate, commonly used in the synthesis of HDAC inhibitors (e.g., Entinostat derivatives) and benzimidazole-based therapeutics.

CAS: 43134-76-5 | Formula: C₉H₁₀N₂O₃ | MW: 194.19 g/mol [1]

Chemical Profile & Solubility Behavior

Understanding the amphoteric nature of this molecule is the key to its purification. It contains three functional groups that dictate its solubility:

-

Carboxylic Acid (C1): Acidic (pKa ~3–4). Soluble in basic aqueous solutions.

-

Primary Amine (C2): Weakly basic. Prone to oxidation (darkening).

-

Acetamido Group (C4): Neutral/Stable, but susceptible to hydrolysis under strong acidic/basic reflux.

| Solvent/Medium | Solubility Status | Notes |

| Water (Neutral) | Poor | Zwitterionic character limits solubility. |

| Dilute NaOH / NaHCO₃ | High | Forms soluble carboxylate salt (Sodium 4-acetamido-2-aminobenzoate). |

| Dilute HCl (<1M) | Moderate/High | Forms ammonium salt (protonation of C2-amine). |

| Ethanol/Methanol | Moderate | Increases with temperature; good for recrystallization. |

| DMSO/DMF | High | Good for reaction solvent, bad for isolation (hard to remove). |

Purification Protocols

The following protocols assume the starting material is crude solid obtained from the reduction of 4-acetamido-2-nitrobenzoic acid or acetylation of 2,4-diaminobenzoic acid .

Protocol A: Acid-Base Precipitation (The "Zwitterionic Swing")

Best for: Removing non-acidic impurities and bulk cleanup of crude reaction mixtures.

Principle: The molecule is dissolved as a salt in base, filtered to remove mechanical impurities/unreacted nitro compounds (if insoluble), and then precipitated by adjusting the pH to its Isoelectric Point (pI).

-

Dissolution: Suspend crude solid in 10% NaHCO₃ (aq) or 1M NaOH (use stoichiometric equivalent + 10% excess). Stir until fully dissolved.

-

Why? Converts the acid to the water-soluble carboxylate.

-

-

Decolorization (Crucial): If the solution is pink/brown (oxidation products), add Activated Carbon (5-10 wt%) and stir for 30 mins at room temperature.

-

Tip: Add a pinch of Sodium Sulfite or Sodium Dithionite to prevent re-oxidation of the amine.

-

-

Filtration: Filter through a Celite pad to remove carbon and insoluble mechanical impurities.

-

Precipitation: Slowly add Glacial Acetic Acid or 1M HCl dropwise to the filtrate while stirring vigorously.

-

Target pH: Adjust to pH 4.0 – 4.5 .

-

Observation: A thick off-white precipitate should form.

-

-

Isolation: Cool the slurry to 0–5°C for 1 hour. Filter the solid and wash with cold water (2x) to remove inorganic salts.

Protocol B: Recrystallization (Polymorph & Purity Control)

Best for: Achieving >99% HPLC purity.

-

Solvent System: Ethanol : Water (80:20 v/v).

-

Dissolution: Heat the solvent mixture to reflux. Add the wet cake from Protocol A. Add solvent in small portions until dissolved.

-

Hot Filtration: If particulates remain, filter hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C.

-

Note: Rapid cooling may trap impurities. Slow cooling promotes pure crystal growth.

-

-

Drying: Dry under vacuum at 40–50°C. Avoid high heat (>60°C) in the presence of moisture to prevent hydrolysis of the acetamido group.

Visualization: Purification Workflow

Caption: Step-by-step logic for Acid-Base purification and recrystallization.

Analytical Methods (HPLC)

To verify purity, use the following Reverse Phase HPLC method. This separates the target from the common "Deacetylated" impurity (2,4-diaminobenzoic acid).

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse or Waters XBridge), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic ring) and 210 nm (amide bond) |

| Retention Order | 1.[2] 2,4-Diaminobenzoic acid (Polar/Early) 2. 4-Acetamido-2-aminobenzoic acid (Target) 3. 4-Acetamido-2-nitrobenzoic acid (Precursor/Late) |

Troubleshooting & FAQs

Q1: My product turns pink/purple during filtration. What is happening?

-

Cause: Oxidation of the free amine at position 2. Anilines are sensitive to air oxidation, forming azo/azoxy dimers or quinoid species.

-

Fix:

-

Perform the base dissolution and acidification steps under a Nitrogen or Argon blanket.

-

Add 0.1% Sodium Sulfite or Ascorbic Acid to the aqueous solution during the workup.

-

Minimize light exposure (wrap flasks in foil).

-

Q2: I see a new impurity peak appearing after recrystallization from hot water.

-

Cause: Hydrolysis. Boiling water can hydrolyze the acetamido group (amide bond) back to the free amine, generating 2,4-diaminobenzoic acid .

-

Fix:

-

Do not boil for extended periods.

-

Switch to Ethanol/Water mixtures which allow dissolution at lower temperatures (60-70°C) compared to pure water.

-

Ensure the pH of the recrystallization solvent is neutral (pH 6-7).

-

Q3: The product is not precipitating at pH 4.

-

Cause: You may have over-acidified (protonating the amine, making it soluble again) or under-acidified (leaving it as a carboxylate).

-

Fix: Use a calibrated pH meter rather than paper strips. The window is narrow. If you overshoot to pH 2, add dilute NaOH to bring it back to pH 4.5.

Q4: How do I remove unreacted 4-acetamido-2-nitrobenzoic acid?

-

Strategy: The nitro precursor is more acidic and less basic than the amino product.

-

In Acid:[3][4][5][6] The amino product dissolves in dilute HCl (forming the salt), while the nitro acid remains insoluble (or much less soluble).

-

Protocol Modification: Instead of dissolving in Base first, digest the crude solid in 1M HCl . Filter off the insoluble Nitro impurity. Then neutralize the filtrate with NaOH to pH 4.5 to precipitate the Amino target.

-

References

-

Chemical Identity: 4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5).[1][7] BLD Pharm / Sigma-Aldrich Catalog Data.

-

Purification Context: Method for preparing 4-aminobenzoic acid derivatives via catalytic hydrogenation. Patent CN103922966B (Applied logic for nitro-reduction workup).

-

HPLC Methodology: Development and Validation of LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid. Molecules 2021, 26(15), 4437. (Method adapted for the 2-amino derivative).

-

Crystallization Theory: The Kinetic Story of Tailor-made Additives in Polymorphic Systems (Aminobenzoic Acids). Crystal Growth & Design 2018.

Sources

- 1. 43134-76-5|4-Acetamido-2-aminobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]

- 3. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 6. A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. 4-aminosalicylic acid | CAS#:65-49-6 | Chemsrc [chemsrc.com]

Troubleshooting low signal intensity in mass spectrometry of 4-Acetamido-2-aminobenzoic acid

This is the Technical Support Center for 4-Acetamido-2-aminobenzoic Acid (N-acetyl-2-aminobenzoic acid) mass spectrometry analysis.

This guide treats the analyte not just as a generic small molecule, but as a specific zwitterionic benzoic acid derivative (MW 194.19 Da) with unique ionization behaviors driven by its competing functional groups (carboxylic acid, primary amine, and acetamido moiety).

Quick Reference: Analyte Profile

-

Compound: 4-Acetamido-2-aminobenzoic acid[1]

-

Formula: C

H -

Monoisotopic Mass: 194.0691 Da

-

Target Ions:

-

ESI(+): m/z 195.07 [M+H]

-

ESI(-): m/z 193.06 [M-H]

-

-

Key Chemical Challenge: Competing protonation sites (amine vs. amide) in positive mode and potential in-source deacetylation.

Phase 1: Diagnostic Triage (Start Here)

Q1: I see zero signal for the parent mass (m/z 195 or 193). Is the instrument working? A: Before assuming instrument failure, verify you are not hunting for a "ghost." This compound is prone to In-Source Fragmentation (ISF) .

-

The Issue: The acetamido bond is labile under high declustering potentials. You may be stripping the acetyl group (

, 42 Da) or the carboxyl group ( -

The Test: Scan for m/z 153 (Deacetylated: 2,4-diaminobenzoic acid) or m/z 151 (Decarboxylated). If you see these dominant peaks, your Source Voltage (Cone Voltage/Fragmentor) is too high.

-

Fix: Lower the Cone Voltage or Declustering Potential by 10–15V. This "softens" the ionization to preserve the molecular ion.

Q2: Which ionization mode should I use? Positive or Negative? A: While most users default to Positive (ESI+), Negative Mode (ESI-) is often superior for this specific compound.

-

Why? The carboxylic acid moiety (pKa ~4.2) deprotonates easily to form a stable carboxylate anion

. -

The Trap of Positive Mode: In ESI+, the proton can attach to the C2-amine (kinetic product) or the amide oxygen (thermodynamic product). This "protonation isomerism" can split your signal intensity or cause peak broadening depending on the solvent proticity (see Deep Dive 1).

Phase 2: Deep Dive Troubleshooting

Scenario A: "I must use Positive Mode, but sensitivity is low."

Q3: Why is my ESI+ signal fluctuating or lower than expected? A: You are likely fighting Solvent-Dependent Protonation Dynamics . Research on aminobenzoic acid derivatives indicates that the site of protonation changes based on the mobile phase solvent.

-

Mechanism: In aprotic solvents (100% Acetonitrile), the proton may localize on the amide oxygen. In protic solvents (Methanol/Water), the solvent bridges allow the proton to migrate to the thermodynamically preferred amine nitrogen.

-

The Fix: Switch your organic mobile phase from Acetonitrile to Methanol . The protic nature of methanol stabilizes the N-protonated form, often yielding a sharper, more intense peak.

Q4: I see a strong signal at m/z 217. What is this?

A: This is the Sodium Adduct

-

Cause: Amides are notorious for sodiation. If your mobile phase or glassware has trace sodium, the signal splits between

(195) and -

Fix: Add 0.1% Formic Acid or 5mM Ammonium Formate to the mobile phase. The abundance of protons or ammonium ions will suppress sodiation and drive the signal back to the

species.

Scenario B: "I have high background or suppression."

Q5: My peak elutes in the void volume (early retention). How do I retain it? A: 4-Acetamido-2-aminobenzoic acid is polar and zwitterionic. On a standard C18 column at neutral pH, it exists as a charged zwitterion and washes out immediately with salts (Ion Suppression).

-

Protocol: You must lock the ionization state to be hydrophobic.

-

For ESI+: Use 0.1% Formic Acid (pH ~2.7). This protonates the amine and suppresses the carboxylic acid ionization, making the molecule net positive but more hydrophobic than the zwitterion.

-

For ESI-: Use 10mM Ammonium Bicarbonate (pH ~8.0). This ensures the molecule is fully deprotonated and anionic. Note: You may need a specialized column (e.g., C18-Polar Embedded or HILIC) for adequate retention of the anion.

-

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing signal intensity based on the chemical behavior of the analyte.

Caption: Decision matrix for diagnosing signal loss. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Experimental Protocols & Data

Recommended MRM Transitions

Use these transitions to verify you are tracking the correct species.

| Ionization Mode | Precursor (m/z) | Product (m/z) | Loss Identity | Collision Energy (eV) |

| ESI (+) | 195.1 [M+H] | 153.1 | Loss of Acetyl (-CH | 15–20 |

| ESI (+) | 195.1 [M+H] | 136.1 | Loss of Acetyl + NH | 25–30 |

| ESI (-) | 193.1 [M-H] | 149.1 | Decarboxylation (-CO | 10–15 |

| ESI (-) | 193.1 [M-H] | 107.1 | Complex skeletal cleavage | 25–30 |

Mobile Phase Optimization Protocol